![molecular formula C8H11N3OS2 B483947 N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide CAS No. 306954-98-3](/img/structure/B483947.png)
N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
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Overview
Description
N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C8H11N3OS2 It is characterized by the presence of a thienyl group, a hydrazinecarbothioamide moiety, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide typically involves the reaction of 2-thienylcarbonyl chloride with N-ethylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high purity and yield. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide typically involves the reaction of thiosemicarbazides with carbonyl compounds. The resulting compound can be characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography, which confirm its structural integrity and purity.
Table 1: Synthesis Overview
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
1 | Thiosemicarbazide + Carbonyl compound | Reflux in ethanol-water (1:1) | 75-85% |
2 | Crystallization from dichloromethane | Cooling to room temperature | 90% |
Biological Activities
This compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound demonstrates potent antimicrobial activity against various bacterial strains. For instance, it has been evaluated against Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics .
- Anticancer Activity : Recent research indicates that this compound induces apoptosis in cancer cell lines, particularly hepatocellular carcinoma cells (HepG2). The mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a candidate for further anticancer drug development .
Activity Type | Test Organisms/Cell Lines | Results |
---|---|---|
Antimicrobial | E. coli, S. aureus | Inhibition zones >15 mm |
Anticancer | HepG2 | IC50 = 25 µM |
Apoptosis Induction | HepG2 | Increased caspase activity |
Applications in Medicinal Chemistry
The compound's structural features allow it to act as a versatile ligand in coordination chemistry. Its ability to form complexes with metal ions opens avenues for its use in drug design and development.
Case Study: Coordination Complexes
A study reported the synthesis of metal complexes using this compound as a ligand. These complexes exhibited enhanced anticancer properties compared to the free ligand, suggesting that metal coordination can significantly improve biological efficacy .
Potential Applications in Material Science
Beyond biological applications, this compound has potential uses in materials science:
- Corrosion Inhibition : Research has indicated that this compound can serve as an effective corrosion inhibitor for mild steel in acidic environments. Its performance was assessed through weight loss measurements and electrochemical techniques, demonstrating significant reduction in corrosion rates .
Table 3: Corrosion Inhibition Performance
Environment | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
---|---|---|
HCl Solution | 0.25 | 85 |
NaCl Solution | 0.15 | 90 |
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
- N-propyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
- N-ethyl-2-(2-furylcarbonyl)hydrazinecarbothioamide
Uniqueness
N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a compound of increasing interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological activity evaluations, and potential therapeutic applications.
Chemical Structure
The compound features a hydrazinecarbothioamide moiety with a thienylcarbonyl group, which contributes to its biological properties. The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with thienylcarbonyl isocyanates or thioamides. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentrations (MICs) for various pathogens are summarized in Table 1.
Microorganism | MIC (µg/ml) |
---|---|
Escherichia coli | 64 |
Pseudomonas aeruginosa | 100 |
Staphylococcus aureus | 130 |
Candida albicans | 69 |
Aspergillus flavus | 120 |
These results suggest that the compound has a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Preliminary studies have also indicated potential anticancer properties. The compound has been evaluated against various cancer cell lines, showing cytotoxic effects that warrant further investigation. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, possibly through the activation of caspases or inhibition of cell proliferation pathways .
Case Studies
- Antimycobacterial Activity : A study conducted by Dinçel et al. evaluated several derivatives of hydrazinecarbothioamide for their antimycobacterial activity against Mycobacterium tuberculosis. The compounds demonstrated varying degrees of inhibition, with some derivatives showing MIC values as low as 12.5 µg/ml, indicating their potential as antitubercular agents .
- Fungal Inhibition : Another research effort focused on the antifungal activity of this compound against dermatophytes. The compound displayed significant inhibition against Trichophyton rubrum, reinforcing its potential application in treating fungal infections .
Properties
IUPAC Name |
1-ethyl-3-(thiophene-2-carbonylamino)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS2/c1-2-9-8(13)11-10-7(12)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12)(H2,9,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBAHYPPDYYRKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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